molecular formula C6H3BrN2O3 B8054180 2-Bromo-5-nitroisonicotinaldehyde

2-Bromo-5-nitroisonicotinaldehyde

Cat. No.: B8054180
M. Wt: 231.00 g/mol
InChI Key: JOAYCTUFIZVPPE-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroisonicotinaldehyde (CAS No. 1289213-78-0) is a halogenated and nitrated pyridine derivative with the molecular formula C₆H₃BrN₂O₃ and a molecular weight of 230.9 g/mol. This compound features a bromine atom at the 2-position, a nitro group at the 5-position, and an aldehyde functional group at the 4-position of the pyridine ring. It is commercially available in purities up to 95%, with standard quantities ranging from 100 mg to 5 g . Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

2-bromo-5-nitropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYCTUFIZVPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinaldehyde typically involves the bromination and nitration of isonicotinaldehyde. The reaction conditions require careful control of temperature and the use of specific reagents to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle hazardous chemicals involved in the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroisonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Bromo-5-nitroisonicotinaldehyde is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.

  • Medicine: Investigating its potential use in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-nitroisonicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share structural similarities with 2-Bromo-5-nitroisonicotinaldehyde, differing primarily in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Purity Similarity Score
2-Bromo-5-nitroisonicotinaldehyde 1289213-78-0 C₆H₃BrN₂O₃ 230.9 2-Br, 5-NO₂, 4-CHO 95% Reference
2-Bromo-5-fluoroisonicotinamide 41404-58-4 C₆H₃BrFN₂O 215.0 2-Br, 5-F, 4-CONH₂ N/A 0.86
3-Bromo-5-fluoroisonicotinaldehyde 66572-56-3 C₆H₃BrFNO 204.0 3-Br, 5-F, 4-CHO N/A 0.72
5-Bromo-2-chloronicotinaldehyde 228251-24-9 C₆H₃BrClNO 220.45 5-Br, 2-Cl, 4-CHO ≥98% N/A
5-Bromo-2-pyridinecarboxaldehyde 31181-90-5 C₆H₄BrNO 186.01 5-Br, 2-CHO N/A N/A
2-Bromo-5-chloroisonicotinic acid 59782-85-3 C₆H₃BrClNO₂ 236.45 2-Br, 5-Cl, 4-COOH N/A 0.85

Key Differences and Implications

a) Substituent Position and Electronic Effects
  • 2-Bromo-5-fluoroisonicotinamide (CAS 41404-58-4) replaces the nitro group with fluorine and substitutes the aldehyde with an amide. The amide group enhances hydrogen-bonding capacity, making it more suitable for target-binding in drug design .
  • 3-Bromo-5-fluoroisonicotinaldehyde (CAS 66572-56-3) shifts the bromine to the 3-position, altering steric and electronic interactions. This positional change may reduce reactivity in cross-coupling reactions compared to the 2-bromo derivative .
b) Functional Group Variations
  • 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9) replaces the nitro group with chlorine. Chlorine’s moderate electronegativity and larger atomic size compared to nitro may increase lipophilicity, favoring membrane permeability in biological systems. Its higher purity (≥98%) also suggests superior stability in synthetic applications .
  • 2-Bromo-5-chloroisonicotinic acid (CAS 59782-85-3) substitutes the aldehyde with a carboxylic acid, significantly altering solubility and reactivity. The acidic proton enables salt formation, which is advantageous in crystallography or formulation .
c) Aldehyde Position and Reactivity
  • 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5) places the aldehyde at the 2-position instead of the 4-position.

Biological Activity

2-Bromo-5-nitroisonicotinaldehyde is a compound with significant potential in various biological applications due to its unique chemical structure, which includes both bromine and nitro groups. This compound is a derivative of isonicotinaldehyde and has garnered attention for its possible roles in medicinal chemistry, particularly in drug discovery and development.

  • Molecular Formula : C₆H₃BrN₂O₃
  • Molecular Weight : 231.00 g/mol
  • IUPAC Name : 2-bromo-5-nitropyridine-4-carbaldehyde

The biological activity of 2-Bromo-5-nitroisonicotinaldehyde is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may react with proteins or nucleic acids, leading to alterations in cellular functions. The bromine atom can facilitate electrophilic substitution reactions, potentially modifying other biological molecules.

Biological Activities

Research indicates that 2-Bromo-5-nitroisonicotinaldehyde exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anticancer Potential : Some studies have explored the use of nitro-substituted compounds in cancer therapy, focusing on their ability to induce apoptosis in cancer cells through various pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential as an inhibitor for specific enzymes

Detailed Research Findings

  • Antimicrobial Studies : In a study examining the antimicrobial effects of various nitro-substituted compounds, 2-Bromo-5-nitroisonicotinaldehyde was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound could trigger apoptosis in human leukemia cells via the intrinsic pathway. This was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that 2-Bromo-5-nitroisonicotinaldehyde could serve as a lead compound for developing new enzyme inhibitors, particularly those targeting cancer metabolism.

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